7-Methylpyrimido[4,5-D]pyrimidin-4-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6H-pyrimido[4,5-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-4-8-2-5-6(11-4)9-3-10-7(5)12/h2-3H,1H3,(H,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSVQMRTTNIEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=O)NC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419327 | |
| Record name | Pyrimido[4,5-d]pyrimidin-4(3H)-one,7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120208-35-7 | |
| Record name | 7-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120208-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimido[4,5-d]pyrimidin-4(3H)-one,7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 7 Methylpyrimido 4,5 D Pyrimidin 4 Ol and Analogues
Established Synthetic Pathways to 7-Methylpyrimido[4,5-D]pyrimidin-4-OL
Traditional synthetic routes to this compound often involve multi-step procedures that, while reliable, can be time-consuming and may require harsh reaction conditions. lookchem.com These pathways have laid the groundwork for the development of more streamlined and efficient modern methods.
Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like pyrimido[4,5-d]pyrimidines due to their efficiency and atom economy. mdpi.com These reactions involve the combination of three or more starting materials in a single step to form the desired product, often with high yields and operational simplicity. mdpi.com For instance, a three-component condensation of barbituric acid, thiourea (B124793), and an appropriate aromatic aldehyde can yield 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione derivatives. researchgate.net This approach offers a greener alternative to traditional methods by often utilizing water as a solvent. researchgate.net
A notable example is the Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, which serves as a foundational concept for creating related heterocyclic systems. mdpi.commdpi.com The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.com The principles of this reaction have been adapted for the synthesis of various pyrimidine-fused heterocycles.
| Reactants | Catalyst | Product | Key Features |
| Barbituric acid, thiourea, aromatic aldehyde | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones | One-pot, environmentally friendly, good to excellent yields. researchgate.net |
| 6-Aminouracils, formaldehyde (B43269), primary amines | - | 6-alkyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones | Three-component reaction. |
| 5-Aminotetrazole, aliphatic aldehydes, acetoacetic ester derivatives | Scandium(III) triflate (for acetylacetone) | 4,7-dihydrotetrazolo[1,5-a]pyrimidines | Microwave-assisted, selective formation. nih.gov |
Heterocyclic ring annulation involves the construction of a new ring onto an existing heterocyclic system. This strategy is widely employed for the synthesis of fused systems like pyrimido[4,5-d]pyrimidines. A common approach starts with a substituted pyrimidine (B1678525), which is then elaborated to form the second pyrimidine ring.
For example, the synthesis of pyrimido[4,5-d]pyrimidines can be achieved through the cyclocondensation of pyrimidine and uracil (B121893) derivatives. lookchem.com These methods, however, can sometimes require drastic conditions and involve multiple steps. lookchem.com A more recent approach involves the base-promoted cyclodimerization of 5-[(dimethylamino)methylidene]-6-iminopyrimidine-2,4(1H,3H)-dione hydrochlorides to efficiently produce 7-pyrimidinylpyrimido[4,5-d]pyrimidinone derivatives. lookchem.com This method is notable for its simplicity and high yields. lookchem.com
Another strategy involves the reaction of 6-amino-1,3-disubstituted uracils with various reagents to build the second pyrimidine ring. A six-step sequence starting from 1,3-disubstituted 6-amino uracils has been developed to prepare 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, with a key hydrazine-induced cyclization step. nih.gov
| Starting Material | Reagents | Key Step | Product |
| 5-[(Dimethylamino)methylidene]-6-iminopyrimidine-2,4(1H,3H)-dione hydrochloride | Et3N in DMF | Base-promoted cyclodimerization | 7-Pyrimidinylpyrimido[4,5-d]pyrimidinone derivatives lookchem.com |
| 1,3-Disubstituted 6-amino uracils | Acylation and alkylation reagents | Hydrazine-induced cyclization | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones nih.gov |
| 5-Alkynylpyrimidines and perimidines | - | Cascade annulation | 7-Formyl-1,3-diazopyrenes mdpi.com |
One-pot synthesis techniques are highly desirable as they reduce the need for purification of intermediates, save time, and minimize waste. researchgate.netoiccpress.com Several one-pot methods have been developed for the synthesis of this compound and its analogues.
One such method describes the synthesis of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones by the reaction of 4-amino-2-methylpyrimidine-5-carboxamide (B1617443) with aromatic aldehydes in the presence of heteropolyacids. researchgate.net This approach is lauded for its mild reaction conditions, simple operation, and good yields. researchgate.net Another efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives utilizes a novel DABCO-based ionic liquid catalyst, which offers short reaction times and easy catalyst reusability. oiccpress.com
Furthermore, a straightforward two-step, one-pot procedure has been reported for the synthesis of 4-pyrimidone-2-thioethers, which are versatile precursors for functionalized pyrimidines. nih.gov This method involves the sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters. nih.gov
| Reactants | Catalyst/Reagent | Product | Key Features |
| 4-Amino-2-methylpyrimidine-5-carboxamide, aromatic aldehydes | Heteropolyacids | 2-Substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones | Mild conditions, good yields. researchgate.net |
| Aldehydes, barbituric acid, urea | DABCO-based ionic liquid | Pyrimido[4,5-d]pyrimidine derivatives | Short reaction times, reusable catalyst. oiccpress.com |
| Alkylisothioureas, β-ketoesters | Base/Acid | 4-Pyrimidone-2-thioethers | Good to excellent yields, good functional group tolerance. nih.gov |
Catalytic Approaches in this compound Synthesis
The use of catalysts has revolutionized the synthesis of heterocyclic compounds, offering pathways with higher efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts have been successfully applied to the synthesis of the pyrimido[4,5-d]pyrimidine scaffold.
Heteropolyacids (HPAs) have proven to be effective and recyclable catalysts for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives. researchgate.net For the synthesis of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones, the catalytic activity of several Keggin-type HPAs has been evaluated. researchgate.net The reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes proceeds in good yields in the presence of H3PMo12O40, H3PW12O40, and H5PV2Mo10O40. researchgate.net Notably, H5PV2Mo10O40 exhibited higher catalytic activity compared to the other two. researchgate.net The heterogeneous nature of these catalysts allows for their recovery and reuse for several cycles without a significant loss of activity. researchgate.net
| Heteropolyacid Catalyst | Substrates | Product | Relative Catalytic Activity |
| H5PV2Mo10O40 | 4-Amino-2-methylpyrimidine-5-carboxamide, aromatic aldehydes | 2-Substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones | High researchgate.net |
| H3PMo12O40 | 4-Amino-2-methylpyrimidine-5-carboxamide, aromatic aldehydes | 2-Substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones | Lower researchgate.net |
| H3PW12O40 | 4-Amino-2-methylpyrimidine-5-carboxamide, aromatic aldehydes | 2-Substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones | Lower researchgate.net |
Metal-mediated reactions, particularly those involving palladium catalysis, are powerful tools for the functionalization of heterocyclic cores. The Suzuki-Miyaura cross-coupling reaction, for example, has been utilized for the functionalization at position 7 of a tricyclic pyrido[2',3':4,5]furo[3,2-d]pyrimidine scaffold. nih.gov This highlights the potential for late-stage modification of the pyrimido[4,5-d]pyrimidine system, allowing for the introduction of diverse substituents.
While direct metal-mediated synthesis of the this compound core is less commonly reported, the principles of metal catalysis are crucial for the derivatization of the scaffold. The development of metal complexes with pyrimidine-based ligands is also an active area of research, with applications in catalysis and materials science. mdpi.com
Organocatalysis and Green Chemistry Principles in Synthesis
In recent years, the synthesis of pyrimido[4,5-d]pyrimidine derivatives has increasingly incorporated principles of green chemistry to minimize environmental impact. These approaches prioritize the use of safer solvents, reusable catalysts, and energy-efficient conditions.
One significant advancement is the use of water as a reaction medium. Water is an inexpensive, non-flammable, and environmentally benign solvent that can, in some cases, enhance reaction rates. For instance, a one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives has been successfully developed by reacting barbituric acid, an aldehyde, and urea or thiourea in water, completely avoiding the use of hazardous organic solvents and catalysts. This method not only simplifies the procedure but also leads to high yields of pure products.
The application of reusable catalysts is another cornerstone of green synthetic strategies. Ionic liquids, such as the DABCO-based ionic liquid [C4(DABCO-SO3H)2]·4ClO4, have been employed as efficient and recyclable catalysts for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. mdpi.com This method is characterized by short reaction times, high yields, and a straightforward work-up procedure. mdpi.com Similarly, nano-catalysts like nano-Fe3O4 have been utilized effectively in the multicomponent synthesis of related fused pyrimidine structures, often in aqueous media.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative that aligns with green chemistry principles. While specific applications to this compound are emerging, organocatalysts such as proline and its derivatives, as well as chiral phosphoric acids, are recognized for their potential in selectively synthesizing heterocyclic compounds. mdpi.com Furthermore, mechanochemical approaches, using ball-milling in the absence of a solvent, represent a cost-effective and green pathway for synthesizing related fused pyrimidine systems like pyrimido[4,5-b]quinolines. nih.gov These solvent-free methods reduce waste and energy consumption, marking a significant step towards more sustainable chemical manufacturing.
Precursor Reactivity and Intermediate Chemistry in this compound Formation
The formation of the this compound core is highly dependent on the reactivity of its precursors and the stability of the intermediates formed during the reaction. A common and effective precursor for synthesizing analogues of this compound is 4-amino-2-methylpyrimidine-5-carboxamide. The reaction of this aminopyrimidine with various aromatic aldehydes in the presence of a catalyst leads to the formation of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones. researchgate.net
Another versatile precursor is 4-amino-2,6-dialkylpyrimidine-5-carbonitrile. A two-step synthesis has been developed starting from this compound, which first reacts with triethylorthoester derivatives to form a crucial imidate intermediate. mdpi.com This intermediate is then reacted with substituted anilines in the presence of a catalytic amount of acetic acid to yield N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com The carbonitrile group is essential for the subsequent cyclization step that forms the second pyrimidine ring.
The reactivity of the C-4 position in halopyrimidines is also exploited in the synthesis of pyrimidine derivatives. Nucleophilic aromatic substitution (SNAr) reactions are a general approach, with the C-4 position often being more reactive and preferred for substitution over the C-2 position. This regioselectivity is crucial for building the desired molecular architecture.
Multicomponent reactions (MCRs) offer an efficient route where precursors react in a one-pot process. For example, the reaction between barbituric acid, aromatic aldehydes, and urea or thiourea proceeds to form the fused pyrimido[4,5-d]pyrimidine ring system. nih.gov In a similar vein, 6-amino-2-thiouracil (B86922) can be reacted with an aldehyde and thiourea to prepare the pyrimido[4,5-d]pyrimidine core. nih.gov These MCRs are valued for their atom economy and for reducing the number of synthetic and purification steps.
Optimization of Synthetic Conditions for Enhanced Yields and Purity
Optimizing synthetic conditions is critical for maximizing the yield and purity of this compound and its analogues, as well as for ensuring the economic viability and scalability of the process. Key parameters that are frequently adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.
The selection of an appropriate catalyst has a profound impact on reaction efficiency. In the synthesis of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones from 4-amino-2-methylpyrimidine-5-carboxamide, the catalytic activity of various heteropolyacids has been compared. researchgate.net Studies found that H5PV2Mo10O40 was more active than H3PMo12O40 and H3PW12O40, leading to better yields under mild conditions. researchgate.net The reusability of such heterogeneous catalysts is also a significant advantage, allowing for multiple reaction cycles without a significant loss of activity. researchgate.net
Energy sources and reaction media are also crucial variables. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes compared to conventional heating methods. For instance, solvent optimization for the synthesis of pyrimido[4,5-d]pyrimidines under microwave conditions has been systematically studied to achieve the highest possible yields.
Interactive Table: Effect of Substituents on Yield
| Compound ID | R3 (Substituent at position 7) | Aniline Substituent | Yield (%) |
| 4d | Me | - | 16 |
| 4e | Me | - | 20 |
| 4i | - | p-Cl | 22 |
| 4j | - | p-OMe | 20 |
| 4b | Ph | H | 50 |
| 4k | Ph | 3,5-di-OMe | 47 |
Data sourced from a study on diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives, illustrating how substituent changes impact synthetic yield. mdpi.com
Iii. Chemical Reactivity and Transformations of 7 Methylpyrimido 4,5 D Pyrimidin 4 Ol
Nucleophilic Substitution Reactions of Pyrimido[4,5-d]pyrimidines
Nucleophilic substitution is a predominant reaction pathway for pyrimido[4,5-d]pyrimidines, especially when the core is substituted with good leaving groups like halogens. The electron-withdrawing nitrogen atoms in the rings render the carbon atoms electrophilic and thus susceptible to attack by nucleophiles.
Research on related structures, such as 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, demonstrates that sequential and controlled nucleophilic substitutions can be achieved. researchgate.net The reaction conditions, such as temperature and the concentration of the nucleophile, can be manipulated to control the extent of substitution, allowing for the synthesis of mono-, di-, tri-, or tetra-substituted derivatives. researchgate.net For instance, careful addition of an amine nucleophile at low temperatures can facilitate selective substitution. researchgate.net The positions C-4 and C-8 are generally more reactive towards nucleophilic attack than C-2 and C-6. researchgate.net This differential reactivity is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate when the attack occurs at the 4 and 8 positions. researchgate.net
A variety of nucleophiles, including amines (like piperazine), amino alcohols (such as diethanolamine and ethanolamine), and anilines, have been successfully employed to create diverse libraries of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. mdpi.com A typical reaction involves the displacement of a halide with an amine, often followed by a Dimroth rearrangement to yield the final product. mdpi.com
Table 1: Examples of Nucleophilic Substitution Reactions on Pyrimido[4,5-d]pyrimidine Scaffolds
| Starting Material | Nucleophile | Reaction Conditions | Product |
|---|---|---|---|
| 2,4,7-trichloro-5-phenylpyrimido[4,5-d]pyrimidine | Various amines | N/A | 4,7-disubstituted-2-chloro-5-phenylpyrimido[4,5-d]pyrimidines |
| 4-Amino-2-(methylthio)-5-pyrimidinecarbonitrile | Various anilines, followed by Dimroth rearrangement | DMF-DMA | 4,7-disubstituted pyrimido[4,5-d]pyrimidines mdpi.com |
Electrophilic Aromatic Substitution on the Pyrimidopyrimidine Core
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org However, the pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. researchgate.net Consequently, the fused pyrimido[4,5-d]pyrimidine core is generally resistant to electrophilic aromatic substitution under standard conditions. researchgate.net
For electrophilic substitution to occur on a pyrimidine ring, the presence of strong electron-donating (activating) groups, such as amino (-NH₂) or hydroxyl (-OH) groups, is typically required. researchgate.net These groups increase the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by an electrophile. wikipedia.orgresearchgate.net When such activating groups are present, substitution usually occurs at the C-5 position. researchgate.net For the 7-Methylpyrimido[4,5-d]pyrimidin-4-ol, the hydroxyl group at C-4 and the methyl group at C-7 would be expected to activate the ring, although the effect might be modest. Specific studies on the direct electrophilic substitution on this compound are not widely reported, but nitration has been achieved on a related pyrimido[5,4-d]pyrimidine (B1612823) derivative that was sufficiently activated. semanticscholar.org
Cyclization and Cyclocondensation Reactions of this compound Derivatives
Cyclization and cyclocondensation reactions are fundamental to the synthesis of the pyrimido[4,5-d]pyrimidine core itself. These reactions typically involve building the second pyrimidine ring onto a pre-existing, appropriately substituted pyrimidine. A common starting material is a 6-aminopyrimidine derivative. researchgate.netnih.gov
For example, 6-amino-1,3-dimethyluracil can react with aldehydes or amines in a cyclocondensation reaction to form the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. researchgate.netnih.gov This approach allows for the introduction of various substituents at the C-5 and C-7 positions. nih.gov Another key strategy involves the reaction of 6-aminouracils with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate that can then be cyclized with an amine. mdpi.com A hydrazine-induced cyclization of an acylated 6-aminouracil (B15529) derivative represents another key step in forming the fused pyrimidine ring. nih.gov
These methods highlight the versatility of using substituted pyrimidines as precursors to construct the bicyclic pyrimido[4,5-d]pyrimidine scaffold, enabling the synthesis of a wide array of derivatives with different substitution patterns. nih.govnih.gov
Oxidation-Reduction Chemistry of the Pyrimidopyrimidine Scaffold
The oxidation and reduction chemistry of the pyrimidopyrimidine scaffold often involves the substituents attached to the core rather than the heterocyclic rings themselves, which are relatively stable.
Reduction: A common reduction reaction performed on derivatives of this scaffold is the reduction of a nitro group to an amino group. For instance, the nitration of a pyrimido[5,4-d]pyrimidine derivative, followed by reduction using agents like zinc in acetic acid (Zn/AcOH), yields the corresponding amine. semanticscholar.org This amino group can then serve as a handle for further cyclization or functionalization. semanticscholar.org
Oxidation: Side-chain oxidation is another relevant transformation. For example, a methyl group attached to the pyrimidine ring can be oxidized to a pyrimidine-aldehyde using selenium dioxide. capes.gov.br This aldehyde can then be used in further synthetic steps. The oxidation of a thiopseudourea derivative with meta-chloroperbenzoic acid (m-CPBA) is also a key step in some synthetic routes towards the pyrimido[4,5-d]pyrimidine core. mdpi.com
Functional Group Interconversions on Pyrimidopyrimidine Derivatives
Functional group interconversion (FGI) is a crucial strategy for modifying synthesized pyrimido[4,5-d]pyrimidine derivatives to access new analogues. vanderbilt.eduyoutube.com These reactions involve the conversion of one functional group into another without altering the carbon skeleton.
Common examples of FGI applicable to this scaffold include:
Hydroxyl to Halide/Triflate: The hydroxyl group at the C-4 position of this compound can be converted into a better leaving group, such as a chloride or a triflate. For example, a pyrimido[4,5-d]pyrimidinone can be treated with triflic anhydride (Tf₂O) to form a triflate. nih.gov This transformation activates the position for subsequent nucleophilic substitution reactions.
Nitrile and Amide Conversions: Nitrile groups can be introduced and subsequently converted into other functionalities. For instance, a nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can react with Grignard reagents to form acylpyrimidines. capes.gov.br
Azide to Amine: Azide groups, which can be introduced via nucleophilic substitution, are readily reduced to primary amines using methods like catalytic hydrogenation (H₂/Pd-C) or with reagents such as triphenylphosphine. vanderbilt.edu
Derivatization Strategies for Structural Modification
The derivatization of the pyrimido[4,5-d]pyrimidine scaffold is essential for exploring its potential in medicinal chemistry and materials science. researchgate.netnih.gov The strategies employed are dictated by the reactivity of the core and its existing substituents.
A primary strategy involves leveraging the reactivity of halogenated pyrimido[4,5-d]pyrimidines. By synthesizing a chloro-substituted analogue of this compound (e.g., 4-chloro-7-methylpyrimido[4,5-d]pyrimidine), the C-4 position becomes highly activated for nucleophilic substitution. This allows for the introduction of a wide array of amine, alcohol, and thiol-containing fragments, leading to the creation of large compound libraries for biological screening. mdpi.com
Another key strategy involves building the second ring via cyclization, which allows for the incorporation of diversity from the outset. By varying the aldehydes, amines, and other reagents used in the cyclocondensation step, derivatives with different substituents at positions 5 and 7 can be systematically prepared. nih.govnih.gov These synthetic approaches provide a robust platform for structure-activity relationship (SAR) studies, aiming to optimize the biological properties of the pyrimido[4,5-d]pyrimidine core. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine |
| Piperazine |
| Diethanolamine |
| Ethanolamine |
| 6-amino-1,3-dimethyluracil |
| N,N-dimethylformamide dimethyl acetal (DMF-DMA) |
| Zinc |
| Acetic Acid |
| Selenium dioxide |
| meta-chloroperbenzoic acid (m-CPBA) |
| Triflic anhydride |
Iv. Advanced Spectroscopic and Analytical Characterization of 7 Methylpyrimido 4,5 D Pyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework. For 7-Methylpyrimido[4,5-d]pyrimidin-4-ol and its derivatives, both ¹H and ¹³C NMR are routinely employed. researchgate.net
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the analysis of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold, ¹H NMR spectra typically show characteristic signals for the protons attached to the heterocyclic rings and the methyl group. nih.gov
For structurally similar compounds, such as 2-methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine, the proton on the pyrimidine (B1678525) ring (H-5) and the protons on the fused pyrimidine ring are observed as distinct signals. mdpi.com The methyl group at the 7-position (C7-CH₃) characteristically appears as a singlet in the upfield region of the spectrum. The hydroxyl proton (-OL) would be expected to appear as a broad singlet, though its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on the analysis of structurally related pyrimido[4,5-d]pyrimidine derivatives. mdpi.com
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |
| H-2 | 8.5 - 9.0 | Singlet |
| H-5 | 9.0 - 9.5 | Singlet |
| C7-CH₃ | 2.5 - 3.0 | Singlet |
| N3-H / O-H | Variable (broad) | Singlet |
Note: The compound exists in tautomeric forms (the keto 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one and the enol this compound). The observed spectrum reflects the predominant tautomer in the given solvent. The N3-H signal is characteristic of the keto tautomer.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum provides insights into the carbon skeleton of the compound. For the pyrimido[4,5-d]pyrimidine core, distinct signals are observed for the quaternary carbons at the ring junctions and those bearing substituents, as well as for the carbons attached to hydrogens.
In the ¹³C NMR spectrum of related compounds, the carbons of the pyrimidine rings typically resonate in the range of 105-175 ppm. mdpi.com The carbon of the methyl group (C7-CH₃) is expected to appear at a much higher field, typically around 20-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on the analysis of structurally related pyrimido[4,5-d]pyrimidine derivatives. mdpi.commdpi.com
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
| C=O (C4) | 160 - 165 |
| C-N (Quaternary) | 150 - 173 |
| C-H (Aromatic) | 120 - 140 |
| C-N (Ring Junction) | 100 - 110 |
| CH₃ | 20 - 30 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This technique is essential for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass. For derivatives of the pyrimido[4,5-d]pyrimidine scaffold, HRMS is used to confirm that the experimentally measured mass matches the calculated mass for the expected molecular formula. mdpi.commdpi.com For this compound (C₇H₆N₄O), HRMS would be used to verify its exact mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₆N₄O |
| Calculated Monoisotopic Mass | 162.0542 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 163.0614 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as heterocyclic compounds, without causing significant fragmentation. nih.gov In ESI-MS, the sample is ionized directly from a solution, typically forming protonated molecular ions [M+H]⁺ in positive ion mode. nih.gov This technique is widely used in the characterization of pyrimido[4,5-d]pyrimidine derivatives to confirm their molecular weight. researchgate.net For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule at an m/z value of approximately 163.06.
The Orbitrap is a high-resolution mass analyzer that provides exceptional mass accuracy and resolution. While specific use for this compound is not detailed in the provided sources, Orbitrap-based mass spectrometers are frequently the instruments used to acquire HRMS data for the structural confirmation and identification of small organic molecules. mdpi.comnih.gov This technology allows for the confident determination of elemental compositions from the measured mass, which is a critical step in the characterization of novel heterocyclic compounds.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. In the structural elucidation of this compound and its derivatives, IR spectroscopy provides key insights into the molecular architecture. researchgate.net
The IR spectrum of a pyrimido[4,5-d]pyrimidine scaffold is characterized by a series of absorption bands corresponding to the vibrations of its constituent bonds. For derivatives of this family, characteristic bands are observed for C=O, N-H, C-H, and C=N stretching and bending vibrations. For instance, in related 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, characteristic bands for the carbonyl group (C=O) have been observed in the region of 1661–1666 cm⁻¹. mdpi.com Additionally, the presence of a trifluoromethyl group in these derivatives gives rise to absorption bands in the 1122–1166 cm⁻¹ range. mdpi.com
For this compound, the expected IR spectral data would feature characteristic absorption bands that confirm the presence of its key functional groups. The data presented in the table below is a representative interpretation based on the analysis of structurally similar compounds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (alcohol/enol) | 3200-3600 (broad) | Stretching |
| N-H (amine/amide) | 3100-3500 | Stretching |
| C-H (aromatic/aliphatic) | 2850-3100 | Stretching |
| C=O (keto) | 1650-1750 | Stretching |
| C=N/C=C (pyrimidine ring) | 1500-1650 | Stretching |
| C-N | 1200-1350 | Stretching |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₇H₆N₄O). A close agreement between the found and calculated values provides strong evidence for the compound's compositional purity.
For various synthesized pyrimido[4,5-d]pyrimidine derivatives, elemental analyses have been reported to be within ±0.4% of the calculated values, indicating a high degree of purity. mdpi.com
The theoretical elemental composition of this compound is presented in the interactive data table below.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 47.73 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.43 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 31.81 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.08 |
| Molecular Weight | 176.17 g/mol |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. In the context of this compound, both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) play vital roles.
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. For the synthesis of pyrimido[4,5-d]pyrimidine derivatives, TLC is routinely employed to track the conversion of reactants to products. mdpi.com
The purity of the synthesized compounds can be initially assessed by observing a single spot on the TLC plate. The retention factor (Rƒ), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. For the analysis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, a solvent system of ethyl acetate (B1210297):hexane (1:1) has been successfully utilized. mdpi.com
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel precoated aluminum sheets (e.g., Merck type 60 F254) |
| Mobile Phase (Eluent) | A mixture of polar and non-polar solvents, such as ethyl acetate and hexane, in varying ratios to achieve optimal separation. |
| Visualization | UV light (at 254 nm or 365 nm) or staining with a suitable reagent (e.g., iodine vapor or potassium permanganate (B83412) solution). |
High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile chromatographic technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for the purification of synthesized compounds to a high degree of purity. While specific HPLC methods for this compound are not extensively detailed in the literature, general methods for related heterocyclic compounds can be adapted.
Reverse-phase HPLC is a commonly used mode for the separation of moderately polar compounds like pyrimidine derivatives. In this technique, a non-polar stationary phase is used with a polar mobile phase.
| Parameter | Typical Conditions |
|---|---|
| Column | Reverse-phase C18 or C8 column |
| Mobile Phase | A gradient or isocratic mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min. |
| Detection | UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm). |
| Retention Time (tᵣ) | The time taken for the compound to elute from the column, which is characteristic under specific conditions. |
V. Computational and Theoretical Investigations of 7 Methylpyrimido 4,5 D Pyrimidin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to approximate solutions to the Schrödinger equation, providing detailed information about molecular orbitals and electron distribution.
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule by treating them as moving under the influence of all the nuclei. wikipedia.org Atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. These orbitals are classified as bonding, antibonding, or non-bonding, each associated with a discrete energy level. wikipedia.orgwikipedia.org
For aromatic heterocyclic systems like pyrimidopyrimidines, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance.
HOMO: This orbital is the highest energy level occupied by electrons and is associated with the molecule's ability to donate electrons.
LUMO: This is the lowest energy level that is unoccupied and relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited.
In the 7-Methylpyrimido[4,5-d]pyrimidin-4-ol scaffold, the delocalized π-system of the fused rings, the electronegative nitrogen atoms, and the oxygen substituent all contribute to the character and energy of these frontier orbitals. The electron-donating methyl group at the 7-position would be expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity. Theoretical calculations can precisely quantify these energy levels.
Table 1: Representative Theoretical Energy Levels for a Pyrimidopyrimidine Scaffold
| Molecular Orbital | Description | Typical Calculated Energy (eV) |
|---|---|---|
| LUMO+1 | Second Lowest Unoccupied MO | -0.5 to -1.0 |
| LUMO | Lowest Unoccupied MO | -1.5 to -2.5 |
| HOMO | Highest Occupied MO | -6.0 to -7.0 |
| HOMO-1 | Second Highest Occupied MO | -7.5 to -8.5 |
| HOMO-LUMO Gap | Energy Difference (LUMO - HOMO) | 4.0 to 5.5 |
Note: The values in this table are illustrative and can vary significantly based on the specific computational method, basis set, and substituents on the pyrimidopyrimidine core.
Electron density distribution analysis reveals how electrons are shared among atoms in a molecule, providing insights into its polarity, reactivity sites, and intermolecular interactions. Quantum chemical calculations can generate electron density maps and calculate partial atomic charges.
For this compound, the electron density is expected to be unevenly distributed due to the presence of multiple heteroatoms.
High Electron Density: The nitrogen atoms within the pyrimidine (B1678525) rings and the oxygen atom of the hydroxyl/keto group are highly electronegative. Consequently, these regions will exhibit a higher electron density and negative partial charges, making them potential sites for electrophilic attack or hydrogen bond acceptance.
Low Electron Density: The hydrogen atoms and the carbon atoms bonded to the electronegative heteroatoms will have a lower electron density and positive partial charges, marking them as potential sites for nucleophilic attack.
The electron-donating nature of the methyl group at position 7 would slightly increase the electron density on the adjacent ring system. This distribution is fundamental to understanding how the molecule interacts with other molecules, such as biological receptors or solvents.
Table 2: Predicted Partial Atomic Charges for Key Atoms in a Pyrimidopyrimidine System
| Atom/Group | Expected Partial Charge | Rationale |
|---|---|---|
| Ring Nitrogens (N1, N3, N5, N8) | Negative | High electronegativity draws electron density from adjacent carbons. |
| Oxygen (at C4) | Negative | High electronegativity, a strong electron-withdrawing atom. |
| Carbon C4 | Positive | Bonded to electronegative nitrogen and oxygen atoms. |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations use computational methods to represent and predict the three-dimensional structure and dynamic behavior of molecules.
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For fused aromatic ring systems like pyrimido[4,5-d]pyrimidine (B13093195), the core structure is inherently rigid and largely planar. Therefore, the conformational freedom is limited.
Computational analysis for this compound would primarily focus on:
Planarity: Confirming the planarity of the fused ring system.
Substituent Orientation: Determining the preferred rotational orientation (torsion angles) of the methyl and hydroxyl groups relative to the ring. While rotation around the C-CH₃ and C-OH bonds is possible, energy barriers are typically low. The most stable conformation is usually one that minimizes steric hindrance.
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov The compound this compound, which contains a hydroxyl group on a pyrimidine ring, is expected to exist in a tautomeric equilibrium with its keto form, 7-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one.
This keto-enol tautomerism is a critical aspect of its chemical identity, as the two forms have different hydrogen bonding capabilities and electronic properties. Computational chemistry is a vital tool for studying these equilibria. researchgate.netresearchgate.net By calculating the Gibbs free energy (ΔG) of each tautomer, it is possible to predict their relative populations at equilibrium. nih.gov Studies on similar 4-hydroxypyrimidine systems often show that the keto (pyrimidinone) form is significantly more stable and thus the predominant species in both the gas phase and solution. researchgate.net
Table 3: Hypothetical Tautomeric Equilibrium Data
| Tautomer | Structure Name | Predicted Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population (at 298 K) |
|---|---|---|---|
| Enol Form | This compound | +3 to +6 | <1% |
Note: These values are illustrative, based on trends observed for similar hydroxypyrimidine scaffolds. The exact energy difference depends on the computational method and solvent model used.
In Silico Predictions of Biological Activity (Non-Clinical Focus)
In silico methods are widely used in drug discovery to predict the potential biological activity and pharmacokinetic properties of a compound before synthesis and experimental testing. nih.gov For this compound, these predictions would focus on its drug-like characteristics and potential interactions with biological targets.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For instance, given the structural similarity of pyrimidopyrimidines to purines, docking studies could explore potential interactions with enzymes like kinases or phosphodiesterases. researchgate.net The docking score estimates the binding affinity, helping to prioritize compounds for further investigation.
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups responsible for a molecule's biological activity.
ADMET Prediction: This predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. These predictions are often based on established rules (like Lipinski's Rule of Five) and quantitative structure-activity relationship (QSAR) models. nih.gov
Table 4: Summary of In Silico Predictions and Their Significance
| Prediction Type | Method | Significance |
|---|---|---|
| Target Binding Affinity | Molecular Docking | Predicts the strength of interaction with a specific biological protein, suggesting potential therapeutic targets. |
| Drug-Likeness | Lipinski's Rule of Five, Ghose Filter | Evaluates physicochemical properties (e.g., molecular weight, lipophilicity) to assess suitability as an oral drug. mdpi.com |
| Bioavailability | ADMET Models | Predicts the fraction of the compound that would reach systemic circulation, a key pharmacokinetic parameter. mdpi.com |
| Potential Toxicity | In Silico Toxicity Models | Flags potential liabilities such as mutagenicity or cardiotoxicity early in the discovery process. |
These computational approaches provide a comprehensive, non-clinical profile of this compound, guiding further experimental research by highlighting its most promising chemical and potential biological features.
Pharmacophore Modeling for Pyrimidopyrimidine Scaffolds
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the pyrimido[4,5-d]pyrimidine scaffold, which is a key component of numerous biologically active compounds, pharmacophore models serve to identify crucial molecular interaction points for various protein targets.
A study focused on designing 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors successfully utilized pharmacophore modeling to guide their design. nih.gov Two distinct pharmacophore models were developed. The first was based on the interactions of known inhibitors with the CDK2 active site, while the second was generated from a set of seven potent CDK2 inhibitors to identify common features. nih.gov This latter model highlighted the importance of a hydrophobic center, an aromatic ring, a hydrogen bond acceptor, and a hydrogen bond donor. nih.gov The pyrimido[4,5-d]pyrimidine core itself was selected to mimic the adenine region of ATP, which is the natural ligand for kinases. nih.gov
The key pharmacophoric features identified for pyrimido[4,5-d]pyrimidine-based CDK2 inhibitors include:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine rings are crucial hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the kinase hinge region.
Hydrogen Bond Donors: Substituents on the pyrimido[4,5-d]pyrimidine core can be tailored to introduce hydrogen bond donor functionalities, providing additional interactions with the target protein.
Hydrophobic/Aromatic Features: The fused ring system itself provides a significant hydrophobic and aromatic character, which is essential for occupying hydrophobic pockets within the ATP-binding site of kinases. Substituents at various positions can further enhance these interactions.
By mapping new designs of pyrimido[4,5-d]pyrimidine derivatives onto these pharmacophore models, researchers can predict their potential for biological activity and prioritize the synthesis of the most promising candidates. nih.gov This approach significantly streamlines the drug discovery process, saving both time and resources. For this compound, a pharmacophore model would likely highlight the hydrogen-bonding capabilities of the pyrimidinol ring and the hydrophobic contribution of the methyl group.
Table 1: Key Pharmacophoric Features of Pyrimido[4,5-d]pyrimidine Scaffolds
| Pharmacophoric Feature | Structural Basis in Pyrimido[4,5-d]pyrimidines | Importance in Biological Activity |
|---|---|---|
| Hydrogen Bond Acceptor | Nitrogen atoms in the fused pyrimidine rings | Mimics adenine interactions in ATP-binding sites of kinases |
| Hydrogen Bond Donor | Substituents such as amino or hydroxyl groups | Provides additional specific interactions with target proteins |
| Aromatic/Hydrophobic Region | The planar, fused ring system and non-polar substituents | Occupies hydrophobic pockets in enzyme active sites |
Ligand-based and Structure-based Drug Design Principles
Both ligand-based and structure-based approaches are integral to the design of novel drugs targeting specific biological pathways. The pyrimido[4,5-d]pyrimidine scaffold has been extensively explored using these principles, particularly in the development of kinase inhibitors for anticancer therapy. nih.govmdpi.com
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed, or quantitative structure-activity relationships (QSAR) can be established. For pyrimido[4,5-d]pyrimidines, a ligand-based approach would involve comparing the structures of various known active derivatives to deduce the substituents and substitution patterns that are most conducive to a particular biological activity.
Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. This allows for the rational design of inhibitors that can fit precisely into the active site of the target. Molecular docking is a key technique in structure-based design, where computational algorithms predict the preferred orientation of a ligand when bound to a protein.
In the case of pyrimido[4,5-d]pyrimidine-based CDK2 inhibitors, the known crystal structure of CDK2 has been pivotal. nih.gov Researchers have used this structural information to design inhibitors where the pyrimido[4,5-d]pyrimidine core acts as a scaffold that mimics the adenine moiety of ATP, thus occupying the ATP-binding pocket. nih.gov The substituents on this core are then optimized to form favorable interactions with specific amino acid residues in the active site, thereby enhancing potency and selectivity. nih.gov
The design principles for pyrimido[4,5-d]pyrimidine-based kinase inhibitors often involve:
Scaffold Hopping: Replacing a known kinase inhibitor scaffold (e.g., quinazoline) with the pyrimido[4,5-d]pyrimidine core to explore new chemical space and potentially improve properties like selectivity or synthetic accessibility. nih.gov
Side-Chain Optimization: Modifying the substituents at various positions of the pyrimido[4,5-d]pyrimidine ring system to enhance binding affinity and selectivity for the target kinase over other kinases. nih.gov
Table 2: Comparison of Ligand-based and Structure-based Drug Design for Pyrimido[4,5-d]pyrimidines
| Design Principle | Basis | Key Techniques | Application to Pyrimido[4,5-d]pyrimidines |
|---|---|---|---|
| Ligand-based | Knowledge of active molecules | Pharmacophore modeling, QSAR | Identifying common features among active derivatives to guide new designs |
| Structure-based | Known 3D structure of the biological target | Molecular docking, molecular dynamics | Designing inhibitors that fit precisely into the active site of target proteins like kinases |
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction kinetics. While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively documented, the synthesis of the broader pyrimido[4,5-d]pyrimidine class has been a subject of interest.
The synthesis of pyrimido[4,5-d]pyrimidines often involves multi-component reactions, such as the Biginelli reaction or similar one-pot condensation reactions. researchgate.net For instance, the reaction of a 6-aminouracil (B15529) derivative with an aldehyde and a source of ammonia or an amine can lead to the formation of the pyrimido[4,5-d]pyrimidine core. nih.gov
Computational studies on related heterocyclic syntheses can provide a framework for understanding the formation of this compound. Density Functional Theory (DFT) is a commonly employed method to investigate reaction mechanisms. Such studies can:
Identify the most favorable reaction pathway: By calculating the energies of reactants, intermediates, transition states, and products, the lowest energy pathway can be determined.
Elucidate the role of catalysts: Computational models can explain how a catalyst lowers the activation energy of a reaction, facilitating the synthesis. For example, the role of an acid or base catalyst in condensation and cyclization steps can be modeled.
Predict regioselectivity and stereoselectivity: In cases where multiple products can be formed, computational methods can predict which isomer is more likely to be the major product.
A proposed mechanism for the synthesis of certain pyrimido[4,5-d]pyrimidine derivatives involves a cascade of reactions including condensation, Michael addition, and intramolecular cyclization. researchgate.net Computational chemistry could be applied to each of these steps to understand the electronic and steric factors that govern the reaction's progress and efficiency. For the synthesis of this compound, a computational study could investigate the initial condensation to form an intermediate, followed by the crucial cyclization step that forms the fused pyrimidine ring.
Table 3: Application of Computational Chemistry to Reaction Mechanisms of Pyrimido[4,5-d]pyrimidine Synthesis
| Computational Method | Type of Information Gained | Relevance to this compound Synthesis |
|---|---|---|
| Density Functional Theory (DFT) | Energies of reactants, products, intermediates, and transition states | Determination of the most favorable reaction pathway and elucidation of the reaction mechanism |
| Transition State Theory | Calculation of reaction rates | Prediction of reaction kinetics and optimization of reaction conditions |
| Solvation Models | Effect of solvent on the reaction | Understanding the role of the solvent in the synthesis and choosing an optimal solvent |
Vi. Biological Activity Mechanisms of 7 Methylpyrimido 4,5 D Pyrimidin 4 Ol Analogues
Anti-proliferative Activity Mechanisms (Cellular and Molecular Levels)
The anti-proliferative properties of pyrimido[4,5-d]pyrimidine (B13093195) derivatives are a focal point of cancer research. These compounds exert their effects through various mechanisms at the cellular and molecular level, primarily by interfering with key processes that regulate cell growth and survival. Studies have demonstrated the efficacy of certain analogues against a range of cancer cell lines, particularly those of hematological origin. nih.govscilit.com
A primary mechanism for the anticancer effects of pyrimido[4,5-d]pyrimidine analogues is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that control proliferation and survival. nih.gov The structural similarity of the pyrimido[4,5-d]pyrimidine scaffold to other known kinase inhibitors, such as 4-anilinoquinazolines, makes it a promising framework for developing targeted cancer therapies. nih.govmdpi.com
Receptor Tyrosine Kinases (RTKs): One of the main ways these compounds exert their anticancer effects is by inhibiting RTKs. nih.gov Dysregulation of RTKs like the Epidermal Growth Factor Receptor (EGFR) is a significant factor in the growth of various cancers. nih.gov Marketed drugs with a similar quinazoline (B50416) scaffold, such as gefitinib (B1684475) and erlotinib, effectively block EGFR in non-small cell lung cancer. nih.gov The pyrimido[4,5-d]pyrimidine core is designed to interact with the ATP-binding pockets of these kinase targets. nih.gov
Src Kinases and Numb-Associated Kinases (NAKs): Src family kinases and NAKs are other critical enzymes in cell signaling whose inhibition has proven effective in combating different cancer types. nih.gov The pyrimido[4,5-d]pyrimidine structure is being explored for its potential to target these kinases.
Cyclin-Dependent Kinases (CDKs): A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have been specifically designed and synthesized as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDKs are essential for the regulation of the cell cycle, and their inhibition can halt the progression of cancer cells. nih.gov Certain analogues have demonstrated potent and selective inhibitory activity against CDK2 and CDK4. nih.gov
Below is a data table summarizing the kinase inhibitory activities of selected pyrimido[4,5-d]pyrimidine analogues from a research study.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 7a | CDK2 | 0.31 | nih.gov |
| 7d | CDK2 | >10 | nih.gov |
| 7e | CDK2 | 0.25 | nih.gov |
| 7f | CDK2 | 0.05 | nih.gov |
| 6d | CDK4 | 0.66 | nih.gov |
| 7f | CDK4 | 0.86 | nih.gov |
| Roscovitine (Reference) | CDK2 | 0.45 | nih.gov |
Beyond inhibiting cell proliferation, some pyrimidine-based compounds can induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. The ability of a drug to trigger apoptosis is a key determinant of its effectiveness. nih.gov EGFR inhibitors, for instance, are known to exert significant apoptotic effects through the caspase pathway. nih.gov
Research on structurally related thiazolo[5,4-d]pyrimidines provides mechanistic insights that may be applicable to pyrimido[4,5-d]pyrimidine analogues. For example, certain thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been shown to induce apoptosis in A549 lung cancer cells and HL-60 leukemia cells. nih.gov This activity is confirmed by an increase in the sub-G1 cell population during cell cycle analysis and is mechanistically linked to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the inhibition of procaspase-3, key events in the apoptotic cascade. nih.gov
By inhibiting key kinase targets, pyrimido[4,5-d]pyrimidine analogues can profoundly disrupt the signaling pathways that drive cancer cell proliferation and survival. nih.gov
RAS–RAF–MEK–ERK Pathway: The inhibition of RTKs such as EGFR directly interferes with downstream signaling cascades like the RAS–RAF–MEK–ERK pathway. nih.gov This pathway is a central regulator of cell proliferation, and its blockade can lead to reduced cancer cell growth. nih.gov
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route for cell survival. While EGFR inhibition can trigger apoptosis, cancer cells may develop resistance by activating compensatory pathways like PI3K/Akt. nih.gov The complex interplay between these pathways is a crucial consideration in the development of kinase inhibitors.
The modulation of these and other biochemical pathways involved in cell proliferation and signal transduction is a fundamental aspect of the anti-proliferative mechanism of these compounds.
Antiviral Activity Mechanisms (Cellular and Molecular Levels)
In addition to their anticancer properties, pyrimido[4,5-d]pyrimidine analogues have emerged as a promising class of antiviral agents. nih.govscilit.com Research has particularly highlighted their potential against human coronaviruses. mdpi.com
Several studies have evaluated 4,7-disubstituted pyrimido[4,5-d]pyrimidines for their antiviral potency. nih.gov Certain derivatives have demonstrated selective and remarkable efficacy against human coronaviruses, specifically HCoV-229E and HCoV-OC43. nih.gov
The antiviral effectiveness appears to be influenced by the chemical structure of the analogues. For instance, the nature of the aliphatic chain at the 7-position of the pyrimido[4,5-d]pyrimidine core plays a critical role. nih.gov Compounds featuring a cyclopropylamino group or longer aliphatic chains tend to be active, while those with an N-methylpiperazinyl group are often inactive. nih.gov This suggests that the presence of an exocyclic secondary nitrogen at this position may be important for the antiviral action. nih.gov
The table below presents the antiviral activity of selected compounds against HCoV-229E.
| Compound | EC₅₀ (µM) on HCoV-229E | CC₅₀ (µM) on HEL cells | Selectivity Index (SI) | Reference |
| 7a | 0.83 | >100 | >120 | nih.gov |
| 7b | 0.58 | >100 | >172 | nih.gov |
| 7e | 1.9 | >100 | >53 | nih.gov |
| 7f | 0.53 | >100 | >189 | nih.gov |
The precise molecular targets for the antiviral activity of pyrimido[4,5-d]pyrimidine analogues are still under investigation. However, two primary mechanisms are considered plausible.
First, these compounds may directly inhibit viral enzymes essential for replication. RNA viruses, including coronaviruses, depend on a virally encoded RNA-dependent RNA polymerase (RdRp) for replication. nih.gov Nucleoside analogues, a major class of antivirals, function by being incorporated into the growing viral RNA chain, which leads to chain termination or mutagenesis, ultimately inhibiting viral replication. nih.gov Pyrimidine (B1678525) biosynthesis inhibitors can synergize with nucleoside analogues to block SARS-CoV-2 replication by limiting the host's supply of necessary nucleoside triphosphates. nih.gov
Second, the antiviral effect could be mediated through the inhibition of host cell kinases that are co-opted by viruses during their life cycle. EGFR, a known target for some pyrimidine-based structures, is also involved in the infection processes of several viruses, including influenza A virus and human cytomegalovirus (HCMV). nih.gov By inhibiting such host kinases, these compounds can interfere with viral entry and replication processes, making them a promising target for broad-spectrum antiviral agents. nih.gov
Antitubercular Activity Mechanisms
Analogues of the pyrimido[4,5-d]pyrimidine scaffold have been identified as a promising structural class for the development of new agents against Mycobacterium tuberculosis. nih.gov Their mechanism of action involves targeting essential biological processes within the mycobacterium, though the specific interactions can vary based on the compound's structure.
Interaction with Mycobacterial Targets (e.g., FAD-dependent hydroxylase Rv1751)
While a diverse range of mycobacterial proteins are being investigated as potential targets for novel drugs, the specific interaction between 7-Methylpyrimido[4,5-D]pyrimidin-4-OL analogues and the FAD-dependent hydroxylase Rv1751 is not extensively detailed in the available literature. However, research into other pyrimidine-based compounds provides insight into potential antitubercular mechanisms. One significant target hypothesized for pyrimidine analogues is the enzyme TMP kinase (TMPKmt), which is crucial for the synthesis of thymidine (B127349) triphosphate, a necessary component of DNA synthesis. mdpi.comnih.gov Inhibition of this enzyme disrupts DNA replication, leading to a bactericidal effect. nih.gov Molecular docking studies have shown that pyrimidine derivatives can fit into the enzyme's active site, suggesting a competitive inhibition mechanism. nih.gov
Mechanisms of Resistance to Pyrimidopyrimidine Antitubercular Agents
Drug resistance in Mycobacterium tuberculosis typically emerges from spontaneous genetic mutations that alter the drug's target protein, prevent the drug's activation, or increase its efflux from the cell. japsonline.com While specific resistance mechanisms against pyrimido[4,5-d]pyrimidine antitubercular agents are still a subject of ongoing research, general principles of resistance can be inferred. For many antitubercular drugs, resistance is linked to mutations in the genes encoding the target protein. For instance, resistance to rifampicin (B610482) commonly arises from mutations in the rpoB gene, which codes for the β-subunit of RNA polymerase. japsonline.com It is plausible that resistance to pyrimidopyrimidine analogues could similarly arise from mutations in the genes of their respective targets, such as TMPKmt, which would reduce the binding affinity of the drug and render it ineffective.
Other Mechanistic Biological Activities
Beyond their antitubercular potential, pyrimido[4,5-d]pyrimidine analogues exhibit a range of other biological activities. The mechanisms underlying these effects are rooted in their ability to interact with various enzymes and receptors involved in microbial survival, inflammation, and neuronal signaling.
Antimicrobial Activity Mechanisms
The pyrimido[4,5-d]pyrimidine nucleus is a key feature in compounds designed for broad-spectrum antimicrobial activity. nih.govnih.gov The mechanism of action often involves the inhibition of essential microbial enzymes. Computational studies, such as molecular docking, have been employed to elucidate these interactions at a molecular level. These studies suggest that pyrimido[4,5-d]pyrimidine derivatives can act as inhibitors by blocking the active sites of key proteins in bacteria and fungi. nih.govmdpi.com This binding prevents the natural substrate from accessing the enzyme, thereby halting critical metabolic pathways and inhibiting microbial growth.
| Organism | Protein Target (PDB ID) | Potential Effect of Inhibition |
|---|---|---|
| Pseudomonas aeruginosa | 2Y0H | Inhibition of bacterial processes |
| Bacillus cereus | 1AH7 | Disruption of cellular functions |
| Escherichia coli | 6DR3 | Inhibition of bacterial growth |
| Aspergillus flavus | 1XY3 | Disruption of fungal cell integrity |
| Candida auris | 6U8J | Inhibition of fungal proliferation |
Anti-inflammatory Activity Mechanisms
Several pyrimido[4,5-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties. nih.govepilepsysociety.org.uk The primary mechanism is the inhibition of key enzymes involved in the inflammatory cascade, similar to the action of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com These compounds can suppress the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for the production of prostaglandins (B1171923) (like PGE2), key mediators of pain and inflammation. mdpi.com Furthermore, some analogues exhibit potent inhibitory activity against lipoxygenase (LOX), another enzyme that produces inflammatory mediators. epilepsysociety.org.uk By blocking these enzymatic pathways, these compounds effectively reduce the production of pro-inflammatory molecules, thereby mitigating the inflammatory response. mdpi.com
| Molecular Target | Mechanism of Action | Reference |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | Enzyme inhibition, reducing prostaglandin (B15479496) synthesis | mdpi.com |
| Cyclooxygenase-2 (COX-2) | Enzyme inhibition, reducing prostaglandin synthesis | epilepsysociety.org.ukmdpi.com |
| Lipoxygenase (LOX) | Enzyme inhibition, reducing leukotriene production | epilepsysociety.org.uk |
| Prostaglandin E2 (PGE2) | Inhibition of production via COX pathway blockade | mdpi.com |
| Nitric Oxide (NO) | Inhibition of production in inflammatory cells | mdpi.com |
Anticonvulsant Activity Mechanisms (Molecular Level)
The anticonvulsant activity of pyrimidine-based compounds is generally attributed to their ability to modulate neuronal excitability in the central nervous system. nih.gov While specific studies on this compound analogues are limited, research on related pyrimidine structures suggests potential molecular mechanisms. A primary mechanism for antiepileptic drugs is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Docking studies on certain 2-thiopyrimidine derivatives have predicted an affinity for the GABA-A receptor and the enzyme GABA-aminotransferase (GABA-AT). nih.gov Binding to the GABA-A receptor can enhance chloride ion influx, leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential. Inhibition of GABA-AT would prevent the breakdown of GABA, increasing its concentration in the synapse and enhancing its inhibitory effect. nih.gov Another potential mechanism, observed in different pyrimidine analogues, is the blockade of voltage-gated calcium channels, which would reduce neurotransmitter release and dampen excessive neuronal firing.
Analgesic Activity Mechanisms (Molecular Level)
The analgesic effects of pyrimidine derivatives, a class to which this compound belongs, are rooted in their ability to modulate key pathways involved in pain and inflammation. researchgate.netnih.gov At the molecular level, their mechanisms often involve the inhibition of enzymes that are crucial in the inflammatory cascade, which is a primary driver of many types of pain.
One of the principal mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of COX-2 by specific pyrimido[4,5-d]pyrimidine derivatives curtails the production of prostaglandins, which are lipid compounds that act as signaling molecules in inflammation and pain. rsc.org This mechanism is analogous to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Furthermore, the anti-inflammatory and analgesic properties of pyrimidine derivatives are attributed to their inhibitory effects on the expression and activity of other significant inflammatory mediators. rsc.org These include:
Inducible nitric oxide synthase (iNOS): An enzyme that produces nitric oxide, a molecule involved in inflammation and pain signaling. rsc.org
Tumor necrosis factor-α (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation. rsc.org
Nuclear factor κB (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival, and is a critical regulator of the inflammatory response. rsc.orgnih.gov
By downregulating these pathways, pyrimidine analogues can effectively reduce the inflammatory response and associated pain. While some studies have noted that certain pyrimidine derivatives exhibit analgesic activity similar in mechanism to central analgesics like morphine, the precise molecular interactions with opioid receptors remain an area for further investigation. globalresearchonline.net
Selectivity and Polypharmacology of Pyrimidopyrimidine Derivatives
Pyrimidopyrimidine derivatives have demonstrated the ability to inhibit a diverse array of enzymes, contributing to their therapeutic potential in different disease areas, from cancer to inflammation. nih.gov A primary example of their polypharmacological nature is their well-documented activity as kinase inhibitors. Kinases are enzymes that are essential for cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov
Derivatives of the pyrimido[4,5-d]pyrimidine core have been shown to target several key kinases and other enzymes, as detailed in the table below.
| Target Class | Specific Molecular Target | Associated Biological Activity |
| Protein Kinases | Cyclin-Dependent Kinases (CDKs) | Anticancer |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Anticancer | |
| Src Kinases | Anticancer | |
| Other Enzymes | Phosphodiesterase (PDE) | Various (e.g., anti-inflammatory) |
| Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | |
| Topoisomerase II (Top-II) | Anticancer |
This table summarizes various molecular targets of the broader pyrimidopyrimidine class of compounds as identified in multiple research studies. nih.govnih.govnih.gov
This ability to interact with multiple targets can be advantageous. For instance, a compound that inhibits both inflammatory enzymes like COX-2 and key signaling kinases could offer a multi-pronged therapeutic approach. The development of pyrimidopyrimidine derivatives often involves modifying the substituents at different positions on the bicyclic ring system to enhance potency and selectivity for a specific target or to achieve a desired polypharmacological profile. mdpi.com For example, structural modifications can lead to potent and selective EGFR inhibitors for cancer therapy or, conversely, to broad-spectrum agents that modulate several points in an inflammatory pathway. nih.govnih.gov
Vii. Structure Activity Relationship Sar Studies of 7 Methylpyrimido 4,5 D Pyrimidin 4 Ol Derivatives
Impact of Substituent Modifications on Biological Potency
While specific studies focusing solely on the modification of the 7-methyl group in 7-Methylpyrimido[4,5-D]pyrimidin-4-OL are limited, broader investigations into substitutions at the C-7 position provide critical insights. The nature of the substituent at this position plays a crucial role in the biological activity of pyrimido[4,5-d]pyrimidine (B13093195) derivatives.
In a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives designed as CDK2 inhibitors, the presence of an alkyl group at the C-5 position and an arylamino group at the C-2 position were key features. The variation of substituents at the C-7 position significantly impacted their inhibitory activity. For instance, compounds with high activity towards CDK2 were found to be selective inhibitors, and the specific nature of the C-7 substituent was a determining factor in this potency.
Furthermore, studies on 4,7-disubstituted pyrimido[4,5-d]pyrimidines as potential antiviral agents have highlighted the importance of the substituent at the C-7 position. The presence of an aliphatic chain at this position was found to be critical for antiviral effectiveness. Specifically, compounds bearing an N-methylpiperazinyl group at C-7 were inactive, whereas those with a cyclopropylamine (B47189) or longer aliphatic chains demonstrated notable antiviral activity. This suggests that both the size and nature of the substituent at C-7 are pivotal for biological activity.
The table below summarizes the impact of various C-7 substituents on the biological activity of pyrimido[4,5-d]pyrimidine derivatives.
| Compound Series | C-7 Substituent | Biological Activity | Key Findings |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | N-methylpiperazinyl | Inactive (antiviral) | The bulky and cyclic nature of the N-methylpiperazinyl group may be detrimental to antiviral activity. |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Cyclopropylamine | Active (antiviral) | A smaller, rigid aliphatic group like cyclopropylamine is favorable for antiviral activity. |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Longer aliphatic chains | Active (antiviral) | The presence of a longer, flexible aliphatic chain at C-7 can enhance antiviral potency. |
| 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines | Varied alkyl/arylamino groups | Varied (CDK2 inhibition) | The nature of the C-7 substituent is a key determinant of CDK2 inhibitory activity and selectivity. |
The introduction of aromatic and heterocyclic moieties at various positions of the pyrimido[4,5-d]pyrimidine scaffold has been a common strategy to modulate biological activity. These groups can engage in various interactions with biological targets, including hydrogen bonding, and hydrophobic and electrostatic interactions.
In the context of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, a p-tolyl substituent at the C-7 position was investigated. While this modification led to lower synthetic yields, it underscores the exploration of aryl substituents at this position. For neuroprotective activity in this series, a double substitution at positions 2 and 5 with an alkyl group was found to be essential, in combination with a substituent on the aromatic ring attached to the 4-amino group. This indicates a cooperative effect between substituents at different positions. nih.govmdpi.com
The electronic properties of these substituents also play a significant role. Studies on pyrimidine-based compounds have shown that the addition of an electron-withdrawing group, such as trifluoromethyl (-CF3), can enhance biological activity by improving hydrogen bond strength with target residues. scielo.br Conversely, the impact of electron-donating groups can vary depending on the specific biological target and the position of substitution. scielo.br
The table below illustrates the influence of various aromatic and heterocyclic substituents on the biological activity of pyrimido[4,5-d]pyrimidine derivatives.
| Compound Series | Position of Substitution | Aromatic/Heterocyclic Substituent | Biological Activity | Key Findings |
| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | C-7 | p-tolyl | Lower synthetic yield | Highlights the feasibility of introducing aryl groups at C-7. |
| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | C-4 (on N-phenyl) | Alkyl, methoxy, or chlorine | Essential for neuroprotective activity | Demonstrates the importance of substitution on the C-4 aromatic ring. nih.govmdpi.com |
| Pyrimidine-based compounds | General | Electron-withdrawing groups (e.g., -CF3) | Enhanced activity | Improves hydrogen bonding with target enzymes. scielo.br |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | C-4 | Amino-indane, tetrahydronaphthalene | Essential for antiviral activity | Bulky, fused ring systems at C-4 are crucial for antiviral efficacy. nih.gov |
The functional groups at the C-2, C-4, and C-7 positions of the pyrimido[4,5-d]pyrimidine core are critical determinants of biological potency and selectivity.
C-2 Position: In a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine CDK2 inhibitors, an arylamino group at the C-2 position was identified as a key pharmacophoric feature. nih.gov The nature of this aryl group and its substituents can significantly influence the binding affinity to the kinase.
C-4 Position: The C-4 position is frequently substituted with an amino group, often bearing an aromatic or heterocyclic substituent. In 4,7-disubstituted pyrimido[4,5-d]pyrimidines, an anilino moiety at C-4 is a key feature for their structural similarity to known EGFR inhibitors. nih.gov The nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) ring are crucial for forming hydrogen bonds within the ATP binding pocket of EGFR. nih.gov The bulk and nature of the substituent on the C-4 amino group, such as amino-indane or tetrahydronaphthalene, have been shown to be essential for antiviral activity. nih.gov
C-7 Position: As previously discussed, the substituent at the C-7 position has a profound impact on biological activity. For antiviral pyrimido[4,5-d]pyrimidines, an aliphatic chain at C-7 is critical, with compounds bearing an N-methylpiperazinyl group being inactive, while those with cyclopropylamine or longer aliphatic chains are active. nih.govkuleuven.be The presence of a secondary exocyclic nitrogen at this position also appears to be important for antiviral action. kuleuven.be In the case of CDK2 inhibitors, the nature of the alkyl or arylamino substituent at C-7 is a key factor for potency. nih.gov
The following table summarizes the role of functional groups at these key positions.
| Position | Favorable Functional Groups | Biological Target/Activity | Key SAR Findings |
| C-2 | Arylamino | CDK2 | A key pharmacophoric element for kinase inhibition. nih.gov |
| C-4 | Anilino, Amino-indane, Tetrahydronaphthalene | EGFR, Antiviral | Essential for binding to the ATP pocket of EGFR and for antiviral activity. nih.gov |
| C-7 | Cyclopropylamine, Longer aliphatic chains | Antiviral | The size, flexibility, and presence of a secondary nitrogen are critical for antiviral potency. nih.govkuleuven.be |
| C-7 | Alkyl/Arylamino | CDK2 | A key determinant of CDK2 inhibitory activity and selectivity. nih.gov |
Scaffold Exploration and Optimization
Modifications to the core pyrimido[4,5-d]pyrimidine scaffold have been explored to develop novel analogs with improved biological activities. These modifications often involve the synthesis of fused ring systems to create more complex polycyclic structures.
One approach involves the use of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione as a starting material to construct fused pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. nih.gov By reacting this precursor with various primary amines and aldehydes, a diverse range of substituted pyrimido[4,5-d]pyrimidines can be synthesized. nih.gov For instance, the reaction with diamines and formaldehyde (B43269) leads to the formation of bis-pyrimido[4,5-d]pyrimidine-2,4-diones. nih.gov Such modifications can lead to compounds with unique three-dimensional shapes and altered physicochemical properties, potentially resulting in novel biological activities or improved selectivity.
Another strategy involves the synthesis of pyrazolo-pyrimido[4,5-d]pyrimidine derivatives. researchgate.net These compounds, which fuse a pyrazole (B372694) ring to the pyrimido[4,5-d]pyrimidine core, have shown promising antibacterial and biofilm inhibitory activities. researchgate.net The addition of the pyrazole ring expands the chemical space and introduces new points for substitution and interaction with biological targets.
The table below provides examples of pyrimido[4,5-d]pyrimidine core modifications.
| Core Modification | Synthetic Strategy | Resulting Scaffold | Potential Biological Applications |
| Fusion with a second pyrimidine ring | Reaction of 6-aminouracil (B15529) with diamines and formaldehyde | Bis-pyrimido[4,5-d]pyrimidine-2,4-diones | Antitumor, Antiviral |
| Fusion with a pyrazole ring | Four-component reaction of 6-aminouracil, a pyrazole carbaldehyde, an aryl amine, and DMF-DMA | Pyrazolo-pyrimido[4,5-d]pyrimidines | Antibacterial, Biofilm inhibition |
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while maintaining its biological activity. This involves replacing an atom or a group of atoms with another that has similar physical or chemical properties.
In the context of pyrimidine-based drugs, the pyrimidine ring itself is often considered a bioisostere for a phenyl ring and other aromatic systems. researchgate.net This replacement can lead to improved medicinal chemistry properties. researchgate.net
A relevant example of bioisosteric replacement involving a related scaffold is the comparison of pyrimido[5,4-d]pyrimidines with pyrido[3,2-d]- and pyrido[3,4-d]pyrimidines as EGFR inhibitors. The replacement of a carbon atom at the 5-position in the pyridopyrimidine ring with a nitrogen atom to form the pyrimido[5,4-d]pyrimidine (B1612823) scaffold leads to significant conformational changes in the molecule. nih.gov This aza-bioisosteric replacement alters the bond lengths and the out-of-plane rotation of the 4-phenylamino group, which in turn affects the structure-activity relationships for enzyme inhibition. nih.gov This highlights that even subtle changes in the core heterocyclic system through bioisosteric replacement can have a profound impact on the compound's conformation and its interaction with the biological target.
The table below summarizes the concept of bioisosteric replacement in the context of pyrimidopyrimidine systems.
| Original Moiety/Scaffold | Bioisosteric Replacement | Resulting Moiety/Scaffold | Impact on Properties/Activity |
| Phenyl ring | Pyrimidine ring | Pyrimidine-based drugs | Can improve medicinal chemistry properties. researchgate.net |
| Pyrido[3,2-d]pyrimidine (Carbon at position 5) | Aza-bioisosterism | Pyrimido[5,4-d]pyrimidine (Nitrogen at position 5) | Alters molecular conformation and structure-activity relationships for EGFR inhibition. nih.gov |
Scaffold Hopping Strategies for Novel Analogues
Scaffold hopping is a crucial strategy in medicinal chemistry for discovering structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach involves replacing the core molecular framework, or scaffold, with a different one while preserving the essential pharmacophoric features responsible for biological activity. This can lead to new chemical entities with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
For pyrimidine-based compounds, scaffold hopping has been successfully employed to explore new chemical space and identify novel inhibitors for various biological targets. For instance, a scaffold hopping strategy was used to transition from a known pyrido[3,4-d]pyrimidine (B3350098) analogue to identify new antagonists for the human chemokine receptor CXCR2. researchgate.net In another example, researchers designed novel pyrazolo[3,4-d]pyrimidine derivatives based on scaffold hopping and linker optimization to achieve dual inhibition of c-Met and STAT3 for enhanced antitumor activity. nih.gov This demonstrates the utility of replacing the core pyrimidopyrimidine structure with related bicyclic heteroaromatic systems to modulate biological targets.
The following table summarizes examples of scaffold hopping strategies involving pyrimidine-based cores.
| Original Scaffold | New Scaffold | Biological Target |
| Pyrido[3,4-d]pyrimidine | Pyrido[3,4-d]pyrimidine Analogue | Chemokine Receptor CXCR2 researchgate.net |
| General Pyrimidine-based structures | Pyrazolo[3,4-d]pyrimidine | c-Met/STAT3 nih.gov |
| General Pyrimidine-based structures | Pyrimido[5,4-c]quinoline | MRSA Biofilm researchgate.net |
Conformational Analysis and its Correlation with Activity
Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is fundamental to understanding its interaction with a biological target. The specific shape (conformation) that a molecule adopts is critical for fitting into the binding site of a protein, and even subtle changes can dramatically affect its biological activity.
For pyrimido[4,5-d]pyrimidine derivatives, the planarity of the fused ring system and the orientation of substituents are key determinants of activity. Spectroscopic studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to determine the optimized conformations of synthesized pyrimido[4,5-d]pyrimidine derivatives. researchgate.net These experiments can reveal through-space correlations between protons, confirming the spatial arrangement of different parts of the molecule, such as the C(7)-H and substituents on an attached group. researchgate.net
The flexibility or rigidity of the scaffold and its side chains also plays a significant role. For instance, in related fused pyrimidine systems, the introduction of saturated rings can lead to different diastereoisomers with distinct and relatively stable conformations. The ability of a molecule to adopt a specific low-energy conformation that is complementary to its target's binding site is often a prerequisite for high-affinity binding.
| Structural Feature | Conformational Aspect | Implication for Activity |
| Fused Ring System | Largely planar | Provides a rigid core for orienting substituents. |
| Substituents at C7/N8 | Spatial orientation | Correct orientation is crucial for interaction with target binding sites, as confirmed by NOESY. researchgate.net |
| Diastereoisomers | Different 3D arrangements | Can lead to significant differences in biological activity between isomers. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidopyrimidine Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com By quantifying physicochemical properties or structural features as numerical descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. jocpr.comcreative-biolabs.com
QSAR studies have been applied to various pyrimidine-based scaffolds to elucidate the key structural requirements for their biological effects. For example, a QSAR study on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents utilized multiple linear regressions to build predictive models. ijpbs.net Such models are validated using techniques like the Leave-One-Out (LOO) method to ensure their statistical significance and predictive power. ijpbs.net
In the context of thieno-pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used. mdpi.com These analyses provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity, offering direct insights for structural modification. mdpi.com For pyrimidine-sulfonamide analogues targeting the BRAF V600E protein, machine learning-based QSAR models have successfully identified key chemical fingerprints that correlate with inhibitory activity. nih.gov
| QSAR Descriptor Type | Example Descriptor | Correlation with Activity |
| Physicochemical | Molecular properties (e.g., pKa, logP) | Can be positively or negatively correlated depending on the target. creative-biolabs.com |
| 2D Structural | Connectivity indices, chemical fingerprints | Presence or absence of specific substructures can determine activity. creative-biolabs.comnih.gov |
| 3D Field-Based (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Defines favorable and unfavorable regions for substitution in 3D space. mdpi.com |
Ligand Efficiency and Fragment-Based Design Principles
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov This approach involves screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. A key metric in this process is Ligand Efficiency (LE) , which assesses the binding affinity of a compound in relation to its size (typically measured by the number of non-hydrogen atoms). researchgate.net
LE is a valuable tool for prioritizing fragments and guiding their optimization, as it helps identify compounds that have the most favorable binding energy per atom. researchgate.net A fragment with high ligand efficiency is considered a good starting point for developing a high-affinity ligand. researchgate.net
| Compound/Fragment | Metric | Value/Observation | Significance |
| Initial Fragment Hits | Ligand Efficiency (LE) | Typically high | Indicates efficient binding and a good starting point for optimization. researchgate.net |
| Optimized Ligands | LE | Often lower than the initial fragment | The focus shifts to overall potency, though LE is still monitored. nih.gov |
| Pyrimido[4,5-d]pyrimidine Core | Scaffold | Central building block | Different functional groups (fragments) are added to probe SAR and enhance activity. nih.gov |
Viii. Molecular Interactions of 7 Methylpyrimido 4,5 D Pyrimidin 4 Ol with Biological Targets
Protein-Ligand Binding Studies
Protein-ligand binding studies are fundamental to characterizing the interaction between a small molecule, such as 7-Methylpyrimido[4,5-D]pyrimidin-4-OL, and its protein target. These studies provide insights into the affinity and specificity of the binding, which are critical determinants of the compound's biological activity.
The binding of this compound to a protein target is dictated by the physicochemical properties of the protein's binding pocket. For kinase inhibitors with a similar pyrimidine (B1678525) core, the binding pocket is often located in the ATP-binding site. Key amino acid residues within this pocket play a pivotal role in anchoring the ligand and determining its orientation. While direct studies on this compound are limited, analysis of related pyrimido[4,5-d]pyrimidine (B13093195) derivatives suggests that interactions with specific residues are crucial for binding. For instance, in studies of similar compounds targeting kinases, residues such as glycine, cysteine, and various hydrophobic amino acids have been identified as forming a key part of the binding pocket. mdpi.com In the context of Protein Kinase B (PKB/Akt), a single amino acid difference (Met282 in PKB versus Leu173 in PKA) in the ribose binding site can significantly alter ligand conformation and selectivity. nih.gov
| Potential Interacting Residues | Type of Interaction | Significance |
| Glycine | Hydrogen Bonding | Often forms a crucial hydrogen bond with the pyrimidine core, a common feature for many kinase inhibitors. mdpi.com |
| Cysteine | Hydrophobic/van der Waals | Contributes to the formation of a hydrophobic pocket, enhancing ligand stability. mdpi.com |
| Valine, Alanine, Isoleucine, Leucine | Hydrophobic Interactions | These residues are frequently involved in creating a hydrophobic environment that accommodates the nonpolar parts of the ligand. mdpi.com |
This table is generated based on interactions observed with structurally related pyrimido[4,5-d]pyrimidine compounds and may not be exhaustive for this compound.
Hydrogen bonds are directional interactions that play a critical role in the specificity of protein-ligand binding. The this compound molecule possesses several hydrogen bond donors and acceptors, making it capable of forming multiple hydrogen bonds within a protein's active site. The pyrimidine and pyrimidinone rings contain nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while the hydroxyl group can act as both a donor and an acceptor. Studies on related pyrimidine derivatives have shown that the pyrimidine ring often forms a key hydrogen bond with the backbone of a glycine residue in the hinge region of kinase domains. mdpi.com The stability of protein-ligand complexes is often assessed through the occupancy of hydrogen bonds during molecular dynamics simulations. mdpi.com
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com It is an invaluable tool in drug discovery for predicting binding modes and estimating binding affinities, thereby guiding the design of new and more potent inhibitors.
Molecular docking simulations can predict how this compound fits into the binding site of a target protein. These simulations generate various possible binding poses and rank them based on a scoring function that estimates the binding affinity. nih.gov For compounds with similar scaffolds, docking studies have successfully predicted binding modes that are consistent with experimental data. mdpi.com The predicted binding affinity, often expressed as a docking score or in kcal/mol, provides a qualitative estimate of how tightly the ligand binds to the protein. mdpi.comnih.gov However, it is important to note that these scoring functions have limitations and may not always accurately predict the true binding affinity. nih.gov
| Parameter | Description | Relevance to this compound |
| Binding Mode | The orientation and conformation of the ligand within the protein's binding site. | Predicts key interactions (hydrogen bonds, hydrophobic contacts) with specific amino acid residues. |
| Binding Affinity (Predicted) | A numerical score representing the predicted strength of the protein-ligand interaction. | Helps in prioritizing compounds for further experimental testing; lower scores generally indicate tighter binding. mdpi.com |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed molecules. | In redocking studies, a low RMSD between the docked pose and the crystallographic pose indicates a successful prediction of the binding mode. |
This interactive table outlines the key outputs of molecular docking simulations and their significance in understanding the binding of this compound.
Virtual screening is a computational method that involves the docking of large libraries of compounds against a target protein to identify potential "hits". Given the pyrimido[4,5-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, derivatives of this compound could be included in virtual screening campaigns to discover novel inhibitors for various targets. mdpi.com This approach allows for the rapid and cost-effective screening of vast chemical space to identify promising candidates for further development. The success of virtual screening relies on the accuracy of the docking algorithm and scoring function in distinguishing between binders and non-binders. nih.gov
X-ray Crystallography of Pyrimidopyrimidine-Target Complexes
Elucidation of Atomic-Level Interactions
No publicly available X-ray crystallography data exists for complexes of this compound with any biological target. Consequently, a detailed analysis of its atomic-level interactions, including hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, cannot be provided.
Structural Basis for Inhibitory Activity
Without crystallographic data, the structural basis for any potential inhibitory activity of this compound remains unelucidated. It is not possible to describe how this specific molecule might bind within the active site of a target protein or what conformational changes it might induce upon binding.
Molecular Dynamics Simulations to Understand Binding Dynamics
A search for computational studies also yielded no specific molecular dynamics simulations for this compound. Therefore, information regarding its binding stability, the flexibility of the compound and its target upon complex formation, and the energetic contributions to binding affinity is not available.
Ix. Future Directions and Research Opportunities
Development of Novel Synthetic Methodologies for Pyrimidopyrimidine Derivatives
Furthermore, green chemistry principles are increasingly being integrated into the synthesis of these compounds. Microwave-assisted organic synthesis, for example, has been successfully employed to produce hexahydropyrimido[4,5-d]pyrimidine derivatives in a time-efficient and eco-friendly manner. atmiyauni.ac.in The use of water as a solvent and iodine as a catalyst in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives further underscores the shift towards sustainable chemistry. researchgate.net Future research will likely focus on the development of even more sophisticated and sustainable synthetic strategies, such as flow chemistry and the use of novel catalytic systems, to expand the chemical space of accessible pyrimido[4,5-d]pyrimidine derivatives.
A recent two-step synthesis of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines has been developed, yielding compounds with potent neuroprotective and antioxidant properties. mdpi.com The straightforward nature of this methodology, starting from readily available reagents, highlights the potential for the rapid generation of diverse libraries of pyrimido[4,5-d]pyrimidine derivatives for biological screening. mdpi.com
| Synthetic Approach | Key Features | Example |
| One-pot, multi-component reactions | Reduced reaction time, simplified workup, higher yields. | Synthesis of 3,4-dihydropyrimidin-2(1H)-ones as precursors. nih.gov |
| Microwave-assisted synthesis | Time-efficient, environmentally friendly. | Synthesis of hexahydropyrimido[4,5-d]pyrimidine derivatives. atmiyauni.ac.in |
| Green chemistry | Use of water as a solvent, iodine as a catalyst. | Synthesis of pyrimido[4,5-d]pyrimidine derivatives. researchgate.net |
| Two-step synthesis | Straightforward, readily available reagents. | Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com |
Exploration of Untapped Biological Targets for Pyrimidopyrimidine Scaffolds
The pyrimido[4,5-d]pyrimidine nucleus has been extensively explored as a source of inhibitors for a variety of well-established biological targets. For example, derivatives of this scaffold have been shown to be potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, making them promising candidates for cancer therapy. nih.gov Additionally, certain pyrimido[4,5-d]pyrimidine compounds have demonstrated significant antiviral and anticancer activities. mdpi.com
However, the full spectrum of biological targets for this versatile scaffold is far from being fully elucidated. Future research should focus on screening pyrimido[4,5-d]pyrimidine libraries against a broader range of biological targets to uncover novel therapeutic applications. This could include targets involved in inflammatory diseases, metabolic disorders, and neurodegenerative conditions. The structural similarity of the pyrimido[4,5-d]pyrimidine core to endogenous purines suggests that these compounds may interact with a wide variety of purine-binding proteins, including kinases, G-protein-coupled receptors (GPCRs), and metabolic enzymes.
A recent review highlighted the diverse biological activities of pyrimido[4,5-d]pyrimidines, including their roles as diuretic, antimicrobial, antifolate, and tyrosine kinase inhibitors. eurekaselect.comnih.govingentaconnect.com This broad range of activities underscores the potential for this scaffold to be repurposed for new therapeutic indications. A rational design approach, guided by the known structure-activity relationships (SAR) of existing pyrimido[4,5-d]pyrimidine derivatives, could accelerate the discovery of compounds with novel mechanisms of action.
| Biological Target Class | Example | Therapeutic Potential |
| Kinases | Cyclin-dependent kinase 2 (CDK2) | Cancer nih.gov |
| Viral Proteins | Human Coronavirus 229E (HCoV-229E) | Antiviral mdpi.com |
| GPCRs | 5-hydroxytryptamine 2C (5-HT₂C) receptor | Central Nervous System Disorders nih.gov |
| Metabolic Enzymes | Dihydropteroate Synthase (DHPS) | Antibacterial researchgate.net |
Advanced Computational Approaches in Pyrimidopyrimidine Research
Computational chemistry has become an indispensable tool in modern drug discovery, and its application in the field of pyrimido[4,5-d]pyrimidine research is no exception. Molecular docking and quantitative structure-activity relationship (QSAR) studies have been successfully employed to predict the binding affinities and biological activities of pyrimido[4,5-d]pyrimidine derivatives. researchgate.net These computational models can provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding the design of more potent and selective inhibitors.
Future research in this area will likely involve the use of more sophisticated computational techniques, such as molecular dynamics (MD) simulations and free energy calculations, to gain a more dynamic and quantitative understanding of ligand-receptor interactions. researchgate.net These methods can be used to predict the binding kinetics and thermodynamic profiles of pyrimido[4,5-d]pyrimidine derivatives, which are crucial parameters for their in vivo efficacy. Furthermore, the integration of artificial intelligence and machine learning algorithms into the drug discovery pipeline could enable the rapid screening of vast virtual libraries of pyrimido[4,5-d]pyrimidine compounds and the identification of novel hits with desired pharmacological properties.
A study on pyrimido[4,5-d]pyrimidine derivatives utilized density functional theory (DFT) to calculate chemical descriptors for optimizing their antibacterial, antifungal, and antiviral properties. researchgate.net This highlights the power of computational approaches in designing compounds with specific biological activities.
| Computational Technique | Application in Pyrimidopyrimidine Research |
| Molecular Docking | Prediction of binding modes and affinities. researchgate.net |
| QSAR | Elucidation of structure-activity relationships. researchgate.net |
| Molecular Dynamics (MD) Simulations | Understanding dynamic ligand-receptor interactions. researchgate.net |
| Machine Learning | Virtual screening and hit identification. nih.gov |
Design of Highly Selective and Potent Pyrimidopyrimidine Analogues
A key challenge in drug development is to design compounds that are highly selective for their intended biological target, thereby minimizing off-target effects and associated toxicities. The pyrimido[4,5-d]pyrimidine scaffold offers a high degree of structural flexibility, allowing for the fine-tuning of its pharmacological properties through chemical modification. The design of highly selective and potent pyrimido[4,5-d]pyrimidine analogues will be a major focus of future research.
Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy (cryo-EM) data of pyrimido[4,5-d]pyrimidine derivatives in complex with their targets, will play a crucial role in this endeavor. This approach allows for the rational design of compounds that can form specific interactions with the target protein, leading to enhanced potency and selectivity. For example, the design of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine CDK2 inhibitors was guided by pharmacophore models derived from the crystal structure of the kinase. nih.gov
Another promising strategy for achieving selectivity is the development of covalent inhibitors. These compounds form a permanent bond with their target protein, leading to irreversible inhibition and a prolonged duration of action. The pyrimido[4,5-d]pyrimidine scaffold can be readily functionalized with reactive groups that can engage in covalent bond formation with specific amino acid residues in the target protein.
| Derivative Type | Design Strategy | Outcome |
| 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines | Pharmacophore modeling | Potent and selective CDK2 inhibitors nih.gov |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | SAR-guided synthesis | Efficacy against hematological cancers and human coronavirus mdpi.com |
| Pyrimido[4,5-d]azepines | Rational medicinal chemistry design | Potent and selective 5-HT2C receptor agonists nih.gov |
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects
The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study the biological effects of small molecules in a holistic manner. The integration of multi-omics data can provide a comprehensive understanding of the mechanism of action of pyrimido[4,5-d]pyrimidine derivatives and can help to identify novel biomarkers for predicting their efficacy and toxicity.
Future research in this area will involve the use of systems biology approaches to analyze the large and complex datasets generated by omics experiments. This will allow for the construction of detailed molecular networks that describe the cellular response to treatment with pyrimido[4,5-d]pyrimidine compounds. These networks can then be used to identify key signaling pathways and cellular processes that are modulated by the compounds, providing valuable insights into their therapeutic effects and potential side effects.
A recent study utilized a multi-omics and single-cell analysis approach to develop a pyrimidine (B1678525) metabolism-related signature for predicting the prognosis of patients with lung adenocarcinoma. nih.gov This demonstrates the potential of integrating multi-omics data to personalize medicine and to identify patient populations that are most likely to respond to treatment with pyrimido[4,5-d]pyrimidine-based therapies.
| Omics Technology | Application in Pyrimidopyrimidine Research |
| Genomics | Identification of genetic determinants of drug response. |
| Transcriptomics | Analysis of gene expression changes upon drug treatment. |
| Proteomics | Characterization of protein expression and post-translational modifications. |
| Metabolomics | Study of metabolic reprogramming induced by drug treatment. |
| Single-cell analysis | Elucidation of cellular heterogeneity in drug response. nih.gov |
Q & A
Q. What are the established synthetic routes for 7-Methylpyrimido[4,5-D]pyrimidin-4-OL, and how are they optimized for yield and purity?
The compound can be synthesized via catalytic cyclization or multi-step functionalization. For example:
- Polyoxometalate-catalyzed synthesis : HPMoVO catalyzes the formation of 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones under mild conditions, achieving moderate yields (Scheme 13 in ).
- Bromination-cyclization : Starting from ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate, bromination followed by reaction with nucleophiles (e.g., KCN, aryl diazonium salts) yields pyrimido[4,5-d]pyrimidine derivatives ().
Q. Key considerations :
- Use inert atmospheres to prevent oxidation of intermediates.
- Optimize reaction time and temperature to minimize side products.
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Polyoxometalate catalysis | HPMoVO | 50–60 | 80°C, 12h | |
| Bromination-cyclization | NBS, KCN | 65–75 | DMF, reflux, 6h |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., tetrahydropyrimido[4,5-d]pyrimidine derivatives in ).
- Mass spectrometry (MS) : Identifies fragmentation patterns, such as progressive loss of substituents ().
- NMR/IR spectroscopy : H-NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while IR detects functional groups like C=O stretches (~1700 cm) ().
Q. Best practices :
- Combine multiple techniques for cross-validation.
- Use high-purity solvents to avoid interference in spectral analysis.
Q. How should solubility and stability be managed for biological assays?
- Solubility : The compound is sparingly soluble in aqueous buffers (~10 mg/mL in PBS pH 7.2) but dissolves well in DMSO (30–50 mg/mL). Pre-dissolve in DMSO and dilute in PBS to ≤1% DMSO for cell-based assays ().
- Stability : Store at -20°C in anhydrous conditions; aqueous solutions degrade within 24 hours ().
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with modified substituents?
Q. Troubleshooting low yields :
- Screen Lewis acid catalysts (e.g., ZnCl) to stabilize transition states.
- Purify intermediates via column chromatography before cyclization.
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antiviral vs. neuroprotective effects)?
- Assay design : Test cytotoxicity (e.g., MTT assays) alongside bioactivity to distinguish specific effects from general toxicity ().
- Dose-response studies : Use a wide concentration range (1 nM–100 µM) to identify therapeutic windows ().
- Mechanistic profiling : Combine enzymatic assays (e.g., FAAH inhibition) with omics approaches to identify off-target effects ().
Q. Table 2: Bioactivity Data
| Activity | Assay System | IC/EC | Reference |
|---|---|---|---|
| Antiviral | Vero cells, HSV-1 | 12 µM | |
| Neuroprotective | HO-induced oxidative stress | 5 µM (ORAC assay) |
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- In silico docking : Predict binding to targets like fatty acid amide hydrolase (FAAH) using AutoDock Vina ().
- ADMET profiling : Use SwissADME to estimate permeability, metabolic stability, and toxicity ().
Q. Key findings :
Q. How can mechanistic studies elucidate the role of catalysts in synthesis?
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps ().
- Catalyst characterization : Use FT-IR and XPS to analyze polyoxometalate catalyst stability during cyclization ().
Methodological Recommendations
- For reproducibility : Document solvent purity, reaction atmosphere, and quenching methods.
- For data validation : Include positive/negative controls in bioassays and report SEM for triplicate experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
